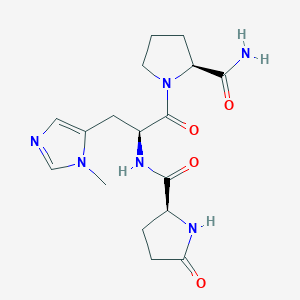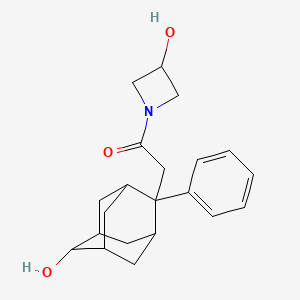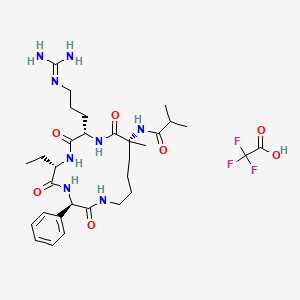![molecular formula C27H23BrN2O2 B10819877 1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one CAS No. 717104-43-3](/img/structure/B10819877.png)
1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AXT-914 is a synthetic organic compound developed by Novartis. It functions as a calcium-sensing receptor modulator, specifically a negative allosteric modulator. This compound is structurally related to ATF936 but exhibits better solubility properties in microemulsion formulations. AXT-914 promotes a rapid and transient release of parathyroid hormone and has been investigated as a potential therapeutic for bone-forming osteoporosis .
Vorbereitungsmethoden
The synthesis of AXT-914 involves several steps, starting with the preparation of the quinazolin-2-one core. The synthetic route includes the following steps:
Formation of the Quinazolin-2-one Core: The quinazolin-2-one core is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the 4-bromophenyl and 4-propan-2-ylphenyl groups.
Introduction of the Prop-2-ynoxy Group:
Industrial production methods for AXT-914 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
AXT-914 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynoxy group.
Reduction: Reduction reactions can occur at the quinazolin-2-one core.
Substitution: Substitution reactions are common, especially involving the bromophenyl and propan-2-ylphenyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying calcium-sensing receptor modulators.
Biology: AXT-914 is used to investigate the role of calcium-sensing receptors in cellular signaling pathways.
Medicine: The compound has been explored as a therapeutic agent for conditions like osteoporosis and postsurgical hypoparathyroidism. .
Wirkmechanismus
AXT-914 exerts its effects by modulating the calcium-sensing receptor, a G-protein-coupled receptor involved in maintaining extracellular calcium homeostasis. As a negative allosteric modulator, AXT-914 binds to a specific site on the receptor, causing a conformational change that reduces the receptor’s sensitivity to calcium ions. This leads to the release of parathyroid hormone, which in turn regulates calcium levels in the body .
Vergleich Mit ähnlichen Verbindungen
AXT-914 is structurally related to other calcium-sensing receptor modulators, such as ATF936, NPSP-795, and Ronacaleret. Compared to these compounds, AXT-914 exhibits better solubility properties and a more favorable pharmacokinetic profile. It is retained in the trachea for a longer duration, making it a potential candidate for topical therapies .
Similar Compounds
ATF936: Another calcium-sensing receptor modulator with similar structural properties.
NPSP-795: A compound with a similar mechanism of action but different pharmacokinetic properties.
Ronacaleret: Another modulator with comparable effects but different solubility and retention characteristics.
Eigenschaften
CAS-Nummer |
717104-43-3 |
|---|---|
Molekularformel |
C27H23BrN2O2 |
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |
InChI |
InChI=1S/C27H23BrN2O2/c1-4-15-32-23-13-14-25-24(16-23)26(21-9-7-20(8-10-21)18(2)3)29-27(31)30(25)17-19-5-11-22(28)12-6-19/h1,5-14,16,18H,15,17H2,2-3H3 |
InChI-Schlüssel |
KIZITKARUSPCHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)